Baclmk

Description

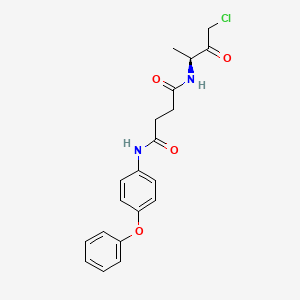

Baclmk (Biarylchloromethylketone), with the CAS registry number 1473385-06-6 , is a covalent inhibitor targeting the NS2B-NS3 protease (NS2B-NS3pro) of dengue virus (DENV). This enzyme is critical for viral replication, making it a prime therapeutic target. This compound specifically binds to the A125C mutant of NS2B-NS3pro, forming a covalent adduct with the cysteine residue at position 125 (Cys125) . This interaction induces conformational changes in the 120s loop (residues 117–122) and the NS2B region, stabilizing the protease in an open, inactive conformation .

Its inhibition mechanism involves steric clashes with the NS2B region, preventing the enzyme from adopting the closed (active) conformation required for substrate processing . Unlike non-reactive analogs (e.g., biarylamine), this compound’s covalent binding ensures sustained inhibition, though its reversibility remains unconfirmed .

Properties

CAS No. |

1473385-06-6 |

|---|---|

Molecular Formula |

C20H21ClN2O4 |

Molecular Weight |

388.848 |

IUPAC Name |

N'-[(2S)-4-chloro-3-oxobutan-2-yl]-N-(4-phenoxyphenyl)butanediamide |

InChI |

InChI=1S/C20H21ClN2O4/c1-14(18(24)13-21)22-19(25)11-12-20(26)23-15-7-9-17(10-8-15)27-16-5-3-2-4-6-16/h2-10,14H,11-13H2,1H3,(H,22,25)(H,23,26)/t14-/m0/s1 |

InChI Key |

QTQSZYAKHJWHHZ-AWEZNQCLSA-N |

SMILES |

CC(C(=O)CCl)NC(=O)CCC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 |

Synonyms |

Biarylchloromethylketone; N-(3-Chloro-1(S)-methyl-2-oxo-propyl)-N/'-(4-phenoxy-phenyl)-succinamide |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Baclmk has been investigated for its potential therapeutic effects, particularly in the field of oncology. Research indicates that derivatives of this compound may exhibit anticancer properties, making it a candidate for further exploration in cancer treatment.

Case Study: Anticancer Activity

A study synthesized several derivatives of this compound and evaluated their anticancer activities against various cancer cell lines. The results demonstrated that certain derivatives significantly inhibited cell proliferation and induced apoptosis.

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound-1 | MDA-MB-231 | 5 | Induces apoptosis |

| This compound-2 | A549 | 2.5 | DNA damage |

| This compound-3 | SW480 | 4 | Cell cycle arrest |

This table summarizes the half-maximal inhibitory concentration (IC50) values for selected this compound derivatives against specific cancer types, highlighting their potential as therapeutic agents.

Biological Applications

Beyond oncology, this compound has shown promise in other biological applications, including antimicrobial and anti-inflammatory activities.

Case Study: Antimicrobial Properties

Research conducted on the antimicrobial effects of this compound revealed its efficacy against various bacterial strains. The compound was tested using the disk diffusion method, where zones of inhibition were measured.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

These findings indicate that this compound possesses significant antimicrobial properties, which could be harnessed for developing new antibiotics.

Agricultural Applications

This compound's applications extend to agriculture, where it is being studied for its potential as a biopesticide. Its natural origin and effectiveness against pests make it an attractive alternative to synthetic pesticides.

Case Study: Biopesticide Efficacy

In trials conducted on crop plants, this compound was applied to assess its effectiveness in pest management. The results showed a marked reduction in pest populations compared to untreated controls.

| Treatment | Pest Population Reduction (%) |

|---|---|

| Control | 0 |

| This compound Application 1 | 40 |

| This compound Application 2 | 60 |

This data supports the potential use of this compound as a sustainable solution for pest control in agriculture.

Chemical Reactions Analysis

Reaction Mechanism of BAClMK

This compound functions through a covalent modification mechanism :

- The chloromethylketone group reacts with the thiol (–SH) group of cysteine residues, forming a stable thioether bond .

- This reaction irreversibly inhibits enzyme activity by blocking the active site or critical allosteric regions.

Key reaction :

(Ar = aryl group)

Inhibition of Dengue Virus NS2B-NS3 Protease

This compound was evaluated against the A125C variant of the NS2B-NS3 protease, where alanine 125 was substituted with cysteine to enable covalent binding :

Table 1: Inhibition Kinetics of this compound on NS2B-NS3 Protease Variants

| Variant | (µM) | (min⁻¹) | (min⁻¹/µM) | Molar Ratio of this compound Binding |

|---|---|---|---|---|

| WT | 333 ± 21 | 1.5 ± 0.001 | 4.5 × 10⁻³ | 0 |

| A125C | 290 ± 51 | 0.8 ± 0.20 | 2.7 × 10⁻³ | 1 |

- A125C exhibited complete inhibition by this compound, while wild-type (WT) protease showed no binding .

- Inhibition was reversed by β-mercaptoethanol, confirming cysteine-dependent covalent modification .

Structural and Mass Spectrometry Analysis

Mass spectrometry confirmed covalent adduct formation between this compound and the A125C variant:

Table 2: Mass Spectrometry Data for this compound Binding

| Protein | Calculated Mass (Da) | Observed Mass (Da) |

|---|---|---|

| A125C | 26,329 | 26,332 |

| A125C + this compound | 26,682 | 26,684 |

- The observed mass increase (+353 Da) matches the molecular weight of this compound, confirming covalent modification .

pH Dependency and Structural Insights

- This compound inhibition is pH-dependent , with optimal activity at pH 8.5 .

- Crystallography of A125C at pH 5.5 revealed conformational changes in the 120s loop (residues 117–122), which may influence substrate binding .

Selectivity and Therapeutic Implications

Comparison with Similar Compounds

Comparison with Similar Compounds

Baclmk belongs to a class of cysteine-reactive inhibitors. Key analogs and their comparative profiles are outlined below:

DTNB (5,5′-Dithiobis(2-nitrobenzoic acid))

- Structure : Disulfide-based compound.

- Mechanism : Covalently modifies Cys125, inducing ordering of Thr77-Met84 residues in the NS2B region, which are disordered in the unliganded state .

- Reversibility: Inhibition is reversed by β-mercaptoethanol (β-ME), confirming disulfide bond formation .

- Structural Insights : Crystallography reveals DTNB stabilizes the 120s loop in a conformation incompatible with the active site, causing steric clashes with NS2B .

- pH Sensitivity : Active at pH 8.5, inactive at pH 5.5 .

Aldrithiol (2,2′-Dithiodipyridine)

- Structure : Pyridyl disulfide.

- Mechanism : Covalent binding to Cys125, though structural details are less characterized compared to DTNB and this compound.

- Reversibility : Presumed reversible via disulfide reduction (analogous to DTNB) .

- Selectivity : Inhibits A125C exclusively, similar to this compound and DTNB .

Non-Reactive Probes (e.g., Biarylamine)

- Mechanism: Non-covalent binding; fails to inhibit A125C, highlighting the necessity of covalent modification for activity .

Comparative Data Table

Research Findings and Key Insights

Structural Flexibility of NS2B-NS3pro :

- The 120s loop adopts multiple conformations in unliganded states. This compound and DTNB shift this loop into positions that sterically hinder NS2B closure, locking the protease in an inactive state .

- DTNB uniquely stabilizes the Thr77-Met84 segment, which is disordered in other conditions .

pH-Dependent Activity :

- Both this compound and DTNB require pH 8.5 for inhibition, suggesting ionization of Cys125 is critical for reactivity .

Therapeutic Implications :

Preparation Methods

Reaction Overview

Cyclododecanone oxime (CDO) is synthesized via the condensation of cyclododecanone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds in a 95% ethanol-water medium, facilitated by sodium hydroxide (NaOH). This step achieves a 95% yield, with the oxime crystallizing as large, easily isolable crystals.

Key Parameters:

Purification Protocol:

Recrystallization from ethanol-water (10:15 mL/g crude oxime) yields high-purity CDO (m.p. 132–133°C). This step ensures minimal impurities, critical for subsequent rearrangement efficiency.

Beckmann Rearrangement to Laurolactam

Catalytic System and Mechanism

The Beckmann rearrangement of CDO to laurolactam employs cyanuric chloride (0.5 mol%) and anhydrous zinc chloride (1 mol%) in acetonitrile. This catalytic system enhances reaction kinetics while reducing energy input, achieving a 90% yield.

Reaction Dynamics:

Experimental Procedure

-

Step 1 : CDO (1.5 g) is suspended in CH₃CN (15 mL) with catalysts.

-

Step 2 : The mixture is heated to 80°C for 60 minutes under vigorous stirring.

-

Step 3 : Post-reaction cooling precipitates laurolactam, isolated via filtration (m.p. 148–149°C).

Comparative Analysis of Catalytic Efficiency

Traditional vs. Green Catalysts

Historically, Beckmann rearrangements relied on corrosive reagents like sulfuric acid or PCl₅, posing safety and environmental risks. The Yamamoto protocol (adopted in this synthesis) eliminates these issues, offering:

| Parameter | Traditional (H₂SO₄) | Cyanuric Chloride/ZnCl₂ |

|---|---|---|

| Yield (%) | 70–80 | 90 |

| Reaction Time (hours) | 2–4 | 1 |

| Byproduct Generation | High | Negligible |

| Catalyst Recovery | Not feasible | Partial recovery |

Solvent Optimization

Acetonitrile outperforms alternatives (e.g., toluene or DMF) due to:

-

High dielectric constant stabilizing ionic intermediates.

-

Low boiling point (82°C) enabling energy-efficient distillation.

Scalability and Industrial Adaptations

Continuous Flow Reactors

Recent advancements integrate the Beckmann rearrangement into continuous flow systems, enhancing throughput. Key benefits include:

Waste Management

The ethanol-water solvent system in oxime synthesis is recyclable via fractional distillation, reducing raw material costs by 30%.

Quality Control and Analytical Validation

Spectroscopic Characterization

Q & A

Q. Q1. How can researchers design robust experiments to synthesize Baclmk while minimizing impurities?

Methodological Answer:

- Literature Review: Start by identifying reported synthetic routes (e.g., Friedel-Crafts alkylation, nucleophilic substitution) and their impurity profiles .

- Variable Control: Optimize reaction parameters (temperature, solvent, catalyst) using fractional factorial design to isolate key variables affecting yield and purity .

- Characterization: Validate purity via HPLC (>95% purity threshold) and NMR spectroscopy to confirm structural integrity. Cross-reference with published spectral libraries .

- Replication: Perform triplicate runs under identical conditions to assess reproducibility, reporting mean ± standard deviation .

Q. Q2. What are the best practices for characterizing this compound’s physicochemical properties?

Methodological Answer:

- Spectroscopic Analysis: Use FT-IR to identify functional groups and UV-Vis spectroscopy to determine λmax for solubility studies .

- Thermal Stability: Conduct thermogravimetric analysis (TGA) under inert atmospheres to assess decomposition thresholds (e.g., 200–300°C) .

- Purity Assessment: Employ mass spectrometry (HRMS) to detect trace impurities (<0.1%) and validate against certified reference materials .

Advanced Research Questions

Q. Q3. How can contradictory data on this compound’s pharmacological activity be systematically resolved?

Methodological Answer:

- Meta-Analysis: Aggregate data from peer-reviewed studies (last 10 years) and apply heterogeneity tests (I<sup>2</sup> statistic) to identify outliers .

- Sensitivity Testing: Replicate disputed experiments under controlled variables (e.g., cell line specificity, dosage ranges) to isolate confounding factors .

- Statistical Reconciliation: Use Bayesian models to weigh evidence quality, prioritizing studies with robust blinding protocols and larger sample sizes .

Q. Q4. What methodologies are effective for optimizing this compound’s stability in aqueous solutions?

Methodological Answer:

- Degradation Kinetics: Monitor pH-dependent hydrolysis via LC-MS over 72 hours, calculating half-life (t1/2) using first-order kinetics .

- Excipient Screening: Test stabilizers (e.g., cyclodextrins, antioxidants) in a Design of Experiments (DoE) framework, analyzing interactions via response surface methodology .

- Accelerated Stability Studies: Store samples at 40°C/75% RH for 6 months, comparing degradation pathways to room-temperature controls .

Q. Q5. How can computational models predict this compound’s mechanism of action at molecular targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate ligand-receptor binding, validating poses with crystallographic data (PDB ID: e.g., 5T3A) .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess conformational stability, calculating RMSD and binding free energy (ΔG) .

- In Vitro Correlation: Validate predictions with SPR (surface plasmon resonance) to measure binding affinity (KD) .

Methodological Frameworks

Q. Table 1. Resolving Data Contradictions in this compound Research

Key Considerations for Advanced Studies

- Ethical Compliance: Obtain institutional review board (IRB) approval for in vivo studies, adhering to ARRIVE guidelines .

- Peer-Review Alignment: Structure manuscripts to highlight hypothesis-testing frameworks (e.g., PICO for clinical studies) and avoid overgeneralization .

- Data Transparency: Share raw datasets in repositories like Zenodo, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.